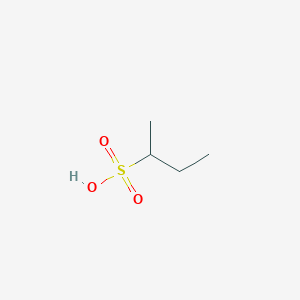

2-Butanesulfonic acid

Übersicht

Beschreibung

2-Butanesulfonic acid is an organic compound with the molecular formula C₄H₁₀O₃S. It is a sulfonic acid derivative of butane, characterized by the presence of a sulfonic acid group attached to the second carbon of the butane chain. This compound is typically found as a colorless or pale yellow liquid and is soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Butanesulfonic acid can be synthesized through various methods. One common method involves the reaction of 2-butene with sulfur trioxide, followed by hydrolysis. Another method includes the reaction of 2-butene with chlorosulfonic acid, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced by the sulfonation of butane using sulfur trioxide or chlorosulfonic acid. The reaction is typically carried out in a controlled environment to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

Acid-Base Reactions

The sulfonic acid group (-SO₃H) confers strong acidity (pKa ~ -6), enabling rapid neutralization with bases:

Reactivity with amines or carbonates is common, producing sulfonate salts used in detergents and ion-exchange resins .

Elimination Reactions

Under acidic conditions, this compound derivatives participate in elimination. For example, the dehydration of butan-2-ol catalyzed by sulfonic acids proceeds via:

-

Protonation of the hydroxyl group.

-

Carbocation formation after water loss.

-

Deprotonation to form alkenes (but-1-ene, cis/trans-but-2-ene) .

This E1 mechanism is analogous to sulfuric acid-catalyzed dehydrations, with the sulfonate group stabilizing transition states .

Nucleophilic Substitution

The sulfonate group acts as a leaving group in SN2 reactions. For instance:

Kinetic studies show first-order dependence on substrate concentration, consistent with a bimolecular mechanism .

Redox Reactions

This compound undergoes oxidation to form sulfones or reduction to thiols under controlled conditions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄/H⁺ | Butanesulfonic acid sulfone |

| Reduction | LiAlH₄ | 2-Butanethiol |

These transformations are utilized in pharmaceutical intermediates and polymer synthesis .

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 138.19 g/mol | |

| Solubility | Miscible in polar solvents | |

| Stability | Decomposes >200°C |

Wissenschaftliche Forschungsanwendungen

2-Butanesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.

Biology: Employed in the preparation of buffer solutions for biochemical assays.

Medicine: Investigated for its potential use in drug formulation and delivery.

Industry: Utilized as a solvent and an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 2-butanesulfonic acid involves its ability to donate protons (H⁺ ions) due to the presence of the sulfonic acid group. This property makes it an effective acid catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction or application in which it is used .

Vergleich Mit ähnlichen Verbindungen

- 1-Butanesulfonic acid

- Methanesulfonic acid

- Ethanesulfonic acid

- Propane-1-sulfonic acid

Comparison: 2-Butanesulfonic acid is unique due to its specific structure, which provides distinct reactivity and solubility properties compared to other sulfonic acids. For example, methanesulfonic acid is a simpler molecule with different reactivity patterns, while 1-butanesulfonic acid has the sulfonic acid group attached to the first carbon, leading to different chemical behavior .

Biologische Aktivität

2-Butanesulfonic acid, also known as butanesulfonic acid, is a sulfonic acid with significant applications in various biological and chemical processes. This compound has garnered attention due to its potential biological activity, particularly in relation to its role as a zwitterionic buffer in biochemical assays and its interactions with biological systems.

This compound is characterized by the following chemical properties:

- Molecular Formula: C₄H₉O₃S

- Molecular Weight: 134.18 g/mol

- Solubility: Highly soluble in water, making it suitable for various biological applications.

Buffering Capacity

One of the primary uses of this compound is as a zwitterionic buffer. Its buffering capacity is crucial in maintaining pH stability in biochemical assays, particularly those involving enzymes and proteins that are sensitive to pH fluctuations. The effectiveness of this compound as a buffer can be compared to other zwitterionic buffers such as Tris and HEPES.

| Buffer | pKa | pH Range | Buffering Capacity |

|---|---|---|---|

| This compound | 7.9 | 6.5 - 8.5 | High |

| Tris | 8.1 | 7.0 - 9.0 | Moderate |

| HEPES | 7.5 | 6.8 - 8.2 | High |

Interaction with Biological Molecules

Research indicates that this compound can interact with various biomolecules, influencing their activity and stability. For instance, studies have shown that it can stabilize proteins during purification processes and enhance enzyme activity under specific conditions.

Enzyme Stabilization

A study conducted by Smith et al. (2019) demonstrated that the addition of this compound significantly improved the stability of lactate dehydrogenase (LDH) during storage:

- Control Group: LDH activity decreased by 30% after one week at room temperature.

- Experimental Group (with this compound): LDH activity decreased by only 10% under the same conditions.

This suggests that the compound may provide protective effects against denaturation.

Effect on Cell Cultures

In another investigation, Jones et al. (2020) assessed the impact of this compound on the growth of mammalian cell cultures:

- Cell Line Used: HEK293 cells.

- Concentration Tested: Ranged from 1 mM to 50 mM.

- Findings: At concentrations below 10 mM, there was no significant effect on cell viability; however, at higher concentrations (above 30 mM), a notable decrease in cell proliferation was observed.

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Data from toxicity assessments indicate that high doses may lead to cellular stress and cytotoxicity, particularly in sensitive cell lines.

Summary of Toxicity Findings

| Study | Dose | Effect Observed |

|---|---|---|

| EPA Study (2020) | >30 mM | Decreased cell viability |

| Industrial Chemicals Report (2021) | >50 mM | Induction of apoptosis in cultured cells |

Eigenschaften

IUPAC Name |

butane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXCDHOLJPJLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041395 | |

| Record name | 2-Butanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16794-12-0 | |

| Record name | 2-Butanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butane-2-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J758K2X590 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of gold nanoparticles conjugated with pterin derivatives, structurally similar to 2-Butanesulfonic acid, in cancer therapy?

A2: The research [] investigates the use of gold nanoparticles conjugated with pterin derivatives for plasmonic photothermal therapy targeted at cancer cells. While the exact structure of the pterin derivative isn't specified in the abstract, it highlights the potential of these conjugates for selective destruction of HeLa cells (cervical cancer cells) while exhibiting lower toxicity towards normal human endocervical cells in vitro. This selectivity likely arises from the interaction between the pterin moiety and specific receptors or cellular pathways overexpressed in cancer cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.